(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-18-13-5-3-4-6-14(13)22-16(18)17-15(19)11-7-9-12(10-8-11)23(2,20)21/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHANIIHEFLZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Thiazoles have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential clinical applications.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A-431 | 1.61 |
| 2 | Jurkat | 1.98 |
The structure-activity relationship revealed that the presence of electron-donating groups, such as methyl or methoxy groups on the phenyl ring, enhances cytotoxic activity against cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. Studies conducted on various thiazole compounds demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.
Enzyme Inhibition
One notable aspect of this compound is its potential as an enzyme inhibitor. Research indicates that certain thiazole derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition profile is crucial for developing treatments for neurological disorders like depression and anxiety.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 1 | MAO-A | 0.060 |
| 2 | MAO-B | 0.241 |
Study 1: Antitumor Efficacy
A study investigated a series of thiazole derivatives, including this compound, for their antitumor activity against A-431 and Jurkat cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent .
Study 2: Enzyme Inhibition Mechanism
Another research focused on understanding the mechanism by which thiazole derivatives inhibit MAO enzymes. Molecular docking studies revealed that this compound binds effectively to the active site of MAO-A, leading to significant inhibition . This interaction is critical for its potential use in treating mood disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Thiadiazole vs. Thiazole Derivatives
- Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Replaces the benzo[d]thiazole with a thiadiazole ring. IR spectra show a single C=O stretch at 1606 cm⁻¹, contrasting with dual carbonyl peaks in analogs like 8a (1679, 1605 cm⁻¹) . Limited biological data, but its structural simplicity may reduce synthetic complexity .
Dihydrothiazole Derivatives
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide: Features a partially saturated dihydrothiazole ring, altering planarity and electronic properties.
Substituent Modifications
Sulfonyl and Sulfamoyl Groups
- (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide :
Methylsulfonyl vs. Acetyl/Carboxylate Groups
Physicochemical and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
